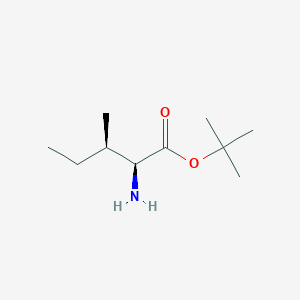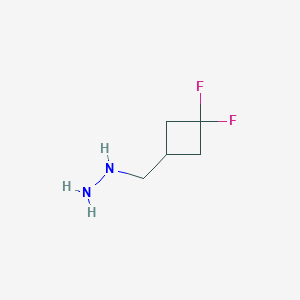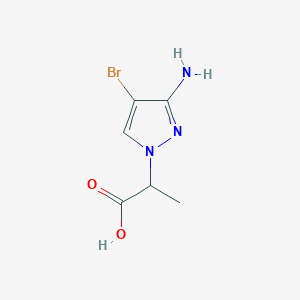
2-(4-Chlorophenoxy)ethane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenoxy)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C8H8ClO3S. It is a clear, pale liquid with a molecular weight of 255.11 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it valuable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with chlorosulfonic acid to yield the final product . The reaction conditions often require controlled temperatures and the use of appropriate solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The final product is typically purified through distillation or recrystallization to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorophenoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: This compound can react with nucleophiles, leading to the substitution of the sulfonyl chloride group.
Oxidation and reduction: It can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Electrophilic aromatic substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like sodium hydroxide, nucleophiles such as amines, and oxidizing agents like potassium permanganate. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from reactions involving this compound include sulfonamides, sulfonates, and various substituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Aplicaciones Científicas De Investigación
2-(4-Chlorophenoxy)ethane-1-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonates.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenoxy)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives. These reactions can modify the activity of enzymes and proteins, making the compound useful in biochemical studies .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(4-Chlorophenoxy)ethane-1-sulfonyl chloride include:
2-Chloroethanesulfonyl chloride: A related compound with similar reactivity but lacking the aromatic ring.
4-(4-Chlorophenyl)sulfonylbenzoic acid: A compound with a similar sulfonyl chloride group but different structural features.
Uniqueness
This compound is unique due to its combination of an aromatic ring and a sulfonyl chloride group, providing a distinct reactivity profile. This makes it particularly valuable in the synthesis of complex organic molecules and in studies involving enzyme inhibition and protein modification .
Propiedades
Fórmula molecular |
C8H8Cl2O3S |
|---|---|
Peso molecular |
255.12 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H8Cl2O3S/c9-7-1-3-8(4-2-7)13-5-6-14(10,11)12/h1-4H,5-6H2 |
Clave InChI |
BGXXHKOFIASEKL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OCCS(=O)(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




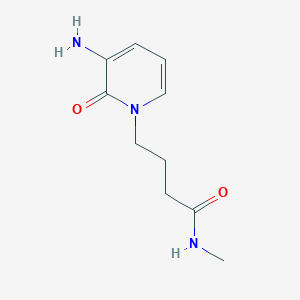
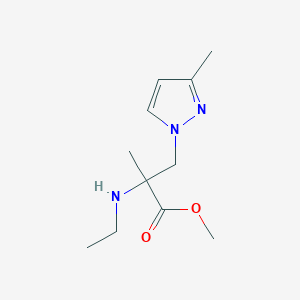
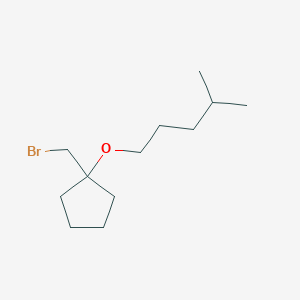

![8-Tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B13628599.png)


